molecular formula C7H7N3 B8052862 2-(3-Aminopyridin-4-yl)acetonitrile

2-(3-Aminopyridin-4-yl)acetonitrile

Cat. No.: B8052862
M. Wt: 133.15 g/mol
InChI Key: QJKPDFFHXLGLPQ-UHFFFAOYSA-N
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Description

Contextualization within Aminopyridine Chemistry and Nitrile Functional Groups

The chemical architecture of 2-(3-Aminopyridin-4-yl)acetonitrile places it at the intersection of two important classes of organic compounds: aminopyridines and nitriles.

Aminopyridines are derivatives of pyridine (B92270), a six-membered heteroaromatic ring containing one nitrogen atom. The presence of an amino group (-NH2) on the pyridine ring significantly influences its electronic properties and reactivity. Aminopyridine scaffolds are considered "privileged structures" in medicinal chemistry because they are found in a wide array of biologically active compounds and approved drugs. rsc.orgnih.gov Their ability to form stable salts and participate in various chemical transformations makes them versatile starting materials. researchgate.net The pyridine ring itself is a common feature in natural products like nicotine (B1678760) and certain vitamins. nih.gov

The nitrile functional group (-C≡N), also known as a cyano group, is another crucial component of this molecule. The nitrile group is a valuable functional group in drug discovery and has been incorporated into numerous FDA-approved pharmaceuticals. nih.govrsc.org Its inclusion in a molecule can enhance binding affinity to biological targets, improve pharmacokinetic properties, and in some cases, act as a bioisostere for other functional groups like carbonyls or halogens. nih.govnih.gov The nitrile group's reactivity also allows for its conversion into other important functional groups, making it a versatile synthetic handle. numberanalytics.com

Foundational Role as a Synthetic Intermediate and Molecular Scaffold

This compound serves as a critical synthetic intermediate and a molecular scaffold for the construction of more elaborate chemical entities. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive nitrile group, allows for a diverse range of chemical modifications.

As a synthetic intermediate , this compound can undergo reactions at either the amino or the nitrile position, or both, to build larger molecules. For instance, the amino group can be acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This versatility makes it a key building block in multi-step syntheses.

As a molecular scaffold , the aminopyridine core provides a rigid and defined three-dimensional structure upon which other chemical functionalities can be appended. This is a crucial aspect in rational drug design, where the spatial arrangement of atoms is critical for binding to a specific biological target. The aminopyridine scaffold is known to be a key component in the development of various therapeutic agents. rsc.orgrsc.org

Overview of Key Research Domains for this compound

The unique structural features of this compound have led to its exploration in several key research domains, most notably in medicinal chemistry.

A primary area of investigation is its use in the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The aminopyridine scaffold is a well-established core structure for many kinase inhibitors. nih.gov For example, derivatives of aminopyridines have been identified as potent inhibitors of kinases like VEGFR-2, which is involved in angiogenesis. nih.gov The nitrile group can also contribute to the inhibitory activity of these compounds.

Furthermore, the general class of aminopyridine derivatives is being explored for a wide range of other therapeutic applications, including the development of agents with antibacterial and antifungal properties. nih.govresearchgate.net The ability to readily synthesize a variety of derivatives from starting materials like this compound facilitates the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs.

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C7H7N3 bldpharm.comcymitquimica.com
Molecular Weight 133.15 g/mol bldpharm.comcymitquimica.com
CAS Number 1227512-30-2 bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-aminopyridin-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-3-1-6-2-4-10-5-7(6)9/h2,4-5H,1,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKPDFFHXLGLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 2 3 Aminopyridin 4 Yl Acetonitrile and Analogous Pyridine Derivatives

Direct Synthetic Approaches to the Core Structure

Direct synthesis of the 2-(3-Aminopyridin-4-yl)acetonitrile core structure is challenging and often involves multi-step processes. One potential, though less common, approach could involve the direct amination and cyanation of a pre-functionalized pyridine (B92270) ring. However, the reactivity and regioselectivity of such reactions can be difficult to control.

A more practical direct approach often starts from a pre-existing aminopyridine derivative. For instance, the synthesis of related aminopyridine structures, such as 4-aminopyridines, can be achieved through processes like the reaction of 4-cyanopyridine (B195900) with acrylic acid to form a betaine (B1666868) intermediate, which is then reacted with an amine. google.com While not a direct route to the title compound, this highlights the strategies employed to construct substituted aminopyridines.

Transformation of Precursors: Nitropyridine and Related Compounds

A common and effective strategy for synthesizing aminopyridine derivatives involves the transformation of readily available nitropyridine precursors. This typically involves reduction of the nitro group to an amino group, often followed by or preceded by the introduction of the acetonitrile (B52724) moiety.

Reductive Amination Pathways for Aminopyridine Formation

Reductive amination is a powerful tool for the formation of C-N bonds and is widely used in the synthesis of amines. nih.govfrontiersin.orgyoutube.comlibretexts.org In the context of synthesizing aminopyridines, this method can be applied by reducing a nitro group to an amine. This transformation is a cornerstone in the synthesis of various aminopyridine-based compounds. nih.gov The reduction of a nitropyridine to an aminopyridine is a key step that opens up pathways for further functionalization.

Catalytic hydrogenation is a common method for this reduction, employing catalysts such as palladium, platinum, or nickel. frontiersin.org Transfer hydrogenation offers an alternative, often milder, set of conditions. nih.gov The choice of reducing agent and conditions is critical to avoid side reactions and ensure high yields. For instance, the reduction of δ-nitrocarbonyl compounds can lead to the formation of six-membered piperidine (B6355638) rings, a common motif in pharmaceuticals. frontiersin.org

A one-pot process combining the reduction of a nitro compound and subsequent reductive amination with a carbonyl compound provides an efficient route to secondary and tertiary amines. frontiersin.orgnih.gov This strategy is attractive from a green chemistry perspective as it reduces the number of separate reaction and purification steps. frontiersin.org

Table 1: Examples of Reductive Amination Conditions for Aminopyridine Synthesis

Starting MaterialReagents and ConditionsProductYieldReference
NitroareneAlkanethiol, Cesium Carbonate, DMSO, 25°CAryl sulfide- researchgate.net
3-Nitropyridine derivativeMethyl chloroacetate, Strong base4-substituted-3-nitropyridine- nih.gov
Aldehydes/Ketones and Nitro compoundsIridium catalyst, B₂(OH)₄Secondary aminesGood nih.gov
N-Boc-3-amino-4-halopyridineTrifluoroacetic acid, Trimethylsilyl trifluoromethanesulfonateN-substituted-3-amino-4-halopyridineHigh nih.gov

This table is representative and aims to illustrate the diversity of reductive amination conditions.

Nucleophilic Substitution Facilitation in Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of pyridine rings, particularly those activated by electron-withdrawing groups like a nitro group. researchgate.netclockss.orgrsc.org The nitro group in nitropyridines activates the positions ortho and para to it for nucleophilic attack.

In the synthesis of aminopyridines, a halogen atom on the pyridine ring can be displaced by an amine or ammonia (B1221849). For example, 2-chloro-5-nitropyridine (B43025) can serve as a starting material, where the chlorine atom is substituted by a nucleophile. nih.gov Similarly, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to the expected nucleophilic substitution product, although unexpected nitro-group migration has also been observed under certain conditions. clockss.org

Vicarious nucleophilic substitution (VNS) is another powerful method for introducing substituents onto electron-deficient aromatic rings like nitropyridines. rsc.orgntnu.no This reaction allows for the substitution of a hydrogen atom, typically in the position ortho or para to the nitro group, with a nucleophile. Amination of 3-nitropyridines using reagents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) can selectively introduce an amino group at the 6-position. rsc.org

Carbon-Carbon Bond Forming Reactions: Introduction of the Acetonitrile Moiety

The introduction of the acetonitrile (-CH₂CN) group is a critical step in the synthesis of this compound. This is typically achieved through carbon-carbon bond-forming reactions.

Modified Strecker Reactions in Pyridine Chemistry

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones. masterorganicchemistry.comstudysmarter.co.ukwikipedia.org A modified version of this reaction can be adapted for the synthesis of α-aminonitriles, which are precursors to the target molecule. The reaction involves the treatment of an aldehyde or ketone with ammonia and cyanide. wikipedia.org

In the context of pyridine chemistry, a pyridyl aldehyde or ketone could theoretically undergo a Strecker-type reaction to introduce the amino and cyano groups simultaneously. The initial step involves the formation of an imine from the carbonyl compound and ammonia, which is then attacked by a cyanide ion to form an α-aminonitrile. masterorganicchemistry.comorganic-chemistry.org Subsequent hydrolysis of the nitrile would yield an amino acid, but for the synthesis of this compound, the α-aminonitrile is the desired intermediate. The classical Strecker synthesis produces a racemic mixture of α-amino acids. wikipedia.org

Cyanoacetylation Strategies for Pyridine Derivatization

Cyanoacetylation is a versatile method for introducing a cyanoacetyl group (-COCH₂CN) onto a molecule, which can then be further manipulated to form the desired acetonitrile moiety. researchgate.netresearchgate.netcolab.ws This strategy is particularly useful for the derivatization of amines.

The cyanoacetylation of aminopyridines can be achieved using various reagents, such as cyanoacetic acid in the presence of a coupling agent like DCC, or with cyanoacetyl chloride. researchgate.net The resulting N-cyanoacetylated aminopyridine can then undergo further reactions. For example, cyclization of cyanoacetamides can lead to the formation of fused pyridine rings. researchgate.net The reactivity of the cyanoacetylating agent and the substrate determines the site of substitution. For instance, with 6-aminopyrimidines, cyanoacetylation can occur at either a carbon atom of the ring or the exocyclic amino group, depending on the substituents present. researchgate.net

Table 2: Reagents for Cyanoacetylation

ReagentDescriptionReference
Cyanoacetic acid + Acetic anhydrideA common mixture for cyanoacetylation. researchgate.net
1-(Cyanoacetyl)-3,5-dimethylpyrazoleA stable and easily handled cyanoacetylating agent. researchgate.net
Cyanoacetyl chlorideA highly reactive acylating agent. researchgate.net
Cyanoacetic acid + DCCUtilizes a carbodiimide (B86325) coupling agent. researchgate.net

Catalytic Methodologies in Aminopyridine Acetonitrile Synthesis

The synthesis of aminopyridine acetonitriles, including the specific compound this compound, leverages a variety of advanced catalytic strategies. These methodologies are crucial for efficiently constructing the pyridine core and introducing the required functional groups with high selectivity and yield. Transition metal catalysis, in particular, has emerged as a powerful tool for these transformations, enabling reactions that are otherwise challenging. Key approaches include the direct cyanation of pyridine C-H bonds, cross-coupling reactions to introduce the cyanomethyl group, and multi-component reactions to build the substituted pyridine skeleton.

Transition metals such as palladium, copper, and nickel are frequently employed due to their ability to facilitate the formation of carbon-carbon and carbon-nitrogen bonds. nih.govmdpi.com These catalytic systems often involve the use of specific ligands that modulate the metal center's reactivity and selectivity. jscimedcentral.com For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been adapted for the cyanation of aryl halides and sulfonates, a strategy applicable to appropriately substituted pyridine precursors. organic-chemistry.org

Furthermore, direct C-H functionalization has gained prominence as an atom-economical approach. nih.gov Catalytic C-H cyanation of aminopyridines, while challenging due to the directing effects of the amino group and the potential for catalyst inhibition by the pyridine nitrogen, represents a frontier in the synthesis of these compounds. researchgate.net Copper-catalyzed cyanation has shown promise for the functionalization of heterocycles. researchgate.net

Another significant strategy involves the construction of the pyridine ring from simpler acyclic precursors through catalytic cyclization reactions. elsevier.com These methods, often catalyzed by transition metals, can assemble highly substituted pyridines in a single step from readily available starting materials. For example, a [3 + 2 + 1] cycloaddition methodology using a palladium catalyst can construct a pyridine skeleton using acetonitrile as a key building block. acs.org Similarly, multicomponent reactions catalyzed by various metals or even metal-free catalysts provide efficient routes to complex 2-aminopyridine (B139424) derivatives. nih.govnih.gov

The following table summarizes various catalytic systems used in the synthesis of substituted cyanopyridines and aminopyridines, which are analogous to the synthesis of the target compound.

Catalyst SystemReaction TypeSubstrate ExampleProduct ExampleYieldReference
Pd(OAc)₂ / dppfCyanation of Aryl ChlorideHeteroaryl ChloridesHeteroaryl NitrilesGood to Excellent organic-chemistry.org
NiCl₂·6H₂O / dppf / ZnCyanation of Heteroaryl ChlorideAryl ChloridesAryl NitrilesHigh organic-chemistry.org
Copper Cyanide / IodineC-H CyanationAromatic HeterocyclesCyanated HeterocyclesReasonable to Good researchgate.net
Palladium Acetate[3 + 2 + 1] CyclizationAcetonitrile, Arylboronic Acid, AldehydePolysubstituted PyridineGood acs.org
Sodium TungstateHofmann Rearrangement4-Cyanopyridine4-AminopyridineUp to 99.95% Purity google.com
Ligand-free Palladium Acetate / K₂CO₃Cyanation of Chloro-pyridine2-Chloro-3-aminopyridine2-Cyano-3-aminopyridine78% google.com

Research into nickel-catalyzed cyanation using carbon dioxide and ammonia (CO₂/NH₃) as a cyanide source offers a novel, cyanide-free pathway to nitriles. nih.govnih.gov This method proceeds via the cleavage of C-N bonds in α-aryl amines and demonstrates broad functional group tolerance, making it a potentially valuable strategy for complex aminopyridine derivatives. nih.govnih.gov The choice of a specific bisphosphine ligand was found to be critical in controlling the reaction's success. nih.gov

Multicomponent reactions (MCRs) provide another efficient avenue to highly substituted 2-aminopyridines. For instance, the one-pot reaction of enaminones, malononitrile, and primary amines under solvent-free conditions can yield 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov Similarly, a heterogeneous nanocatalyst has been developed for the synthesis of 2-amino-3-cyanopyridines from aldehydes, acetophenones, malononitrile, and ammonium (B1175870) acetate, highlighting the move towards more sustainable and recyclable catalytic systems. nih.gov

These catalytic methodologies underscore the diverse and powerful tools available for the synthesis of this compound and its analogs. The choice of strategy depends on the availability of starting materials, desired substitution patterns, and the need for process efficiency and sustainability.

Elucidation of Reaction Mechanisms and Chemical Transformations Involving 2 3 Aminopyridin 4 Yl Acetonitrile

Fundamental Reactivity of the Acetonitrile (B52724) and Aminopyridine Moieties

The reactivity of 2-(3-Aminopyridin-4-yl)acetonitrile is a composite of the individual reactivities of its acetonitrile and 3-aminopyridine (B143674) components. The acetonitrile group possesses a slightly acidic α-proton (the proton on the carbon adjacent to the cyano group), making it susceptible to deprotonation by a base to form a nucleophilic carbanion. rsc.org This anion can then participate in a variety of carbon-carbon bond-forming reactions. The cyano group itself can act as an electrophile under certain conditions and can be hydrolyzed to a carboxylic acid or an amide. rsc.org

The aminopyridine moiety, on the other hand, is characterized by the presence of an electron-donating amino group on the electron-deficient pyridine (B92270) ring. The amino group increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack compared to unsubstituted pyridine. sciforum.net However, the pyridine nitrogen is still a site of protonation or Lewis acid coordination, which can deactivate the ring towards electrophilic substitution. nih.gov The amino group itself is nucleophilic and can react with various electrophiles. In the case of 3-aminopyridine, the amino group directs electrophilic substitution to the 2- and 6-positions. The lone pair of electrons on the exocyclic nitrogen can also participate in resonance, further influencing the ring's reactivity. researchgate.net

Mechanistic Pathways of Key Synthetic Transformations

The unique arrangement of the amino and acetonitrile groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly through multi-component reactions.

Multi-Component Reaction Kinetics and Proposed Mechanistic Steps

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. niscpr.res.innih.gov this compound and its analogs are frequently employed in MCRs for the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant biological activity. jocpr.comnih.govresearchgate.netrsc.org

A common strategy involves the reaction of an aminopyridine-carbonitrile, an aldehyde, and another component, such as 6-aminouracil, in the presence of a catalyst or under solvent-free conditions. niscpr.res.in The proposed mechanism for such a three-component reaction generally proceeds through a series of steps:

Knoevenagel Condensation: The reaction often initiates with a Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound (in this case, the acetonitrile derivative could play this role, or another component like malononitrile). mdpi.com

Michael Addition: The aminopyridine then acts as a nucleophile in a Michael addition to the activated double bond of the Knoevenagel adduct. mdpi.com

Intramolecular Cyclization and Dehydration/Aromatization: Subsequent intramolecular cyclization of the intermediate, followed by dehydration or dehydrogenation, leads to the formation of the stable, fused aromatic pyridopyrimidine ring system. sciforum.netnih.gov

The kinetics of these reactions are influenced by the nature of the reactants, the catalyst used, and the reaction conditions. For instance, the use of a green and eco-friendly catalyst like lactic acid under solvent-free conditions has been shown to be highly efficient for the synthesis of pyrido[2,3-d]pyrimidines. niscpr.res.in

ReactantsCatalyst/ConditionsProductYield (%)Reference
Aromatic aldehyde, malononitrile, 6-amino-1,3-dimethyluracilLactic acid, 90°C, solvent-freePyrido[2,3-d]pyrimidine derivativesHigh niscpr.res.in
2-Aminopyridines, triethyl orthoformate, primary aminesSolvent-free4-Substituted aminopyrido[2,3-d]pyrimidines61-85 sciforum.netnih.gov
2-(2-hydroxyaryl)acetonitrile, 4,6-dichloropyrimidine-5-carbaldehydeCatalyst-free, one-potBenzofuran-fused pyrido[4,3-d]pyrimidinesGood nih.gov

Interactive Data Table: Examples of Multi-Component Reactions

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Rearrangement Reactions in Pyridine-Based Chemical Systems

Rearrangement reactions offer another avenue for the transformation of pyridine derivatives. A notable example is the rearrangement of 3-halo-4-aminopyridines upon reaction with acyl chlorides and triethylamine. This reaction results in the formation of pyridin-4-yl α-substituted acetamides through a formal two-carbon insertion. The proposed mechanism involves the initial N-acylation of the amino group, followed by an intramolecular nucleophilic aromatic substitution where the enolate of the newly formed amide displaces the halide. While this specific reaction does not directly involve this compound, it highlights a potential rearrangement pathway for structurally similar compounds.

Impact of Substituents on Reaction Kinetics and Selectivity Profiles

The nature and position of substituents on the pyridine ring and other reactants have a profound impact on the kinetics and selectivity of reactions involving this compound.

In the synthesis of pyrido[2,3-d]pyrimidines via multi-component reactions, electron-withdrawing or electron-donating groups on the aromatic aldehyde can influence the reaction rate and yield. For instance, in some nanocatalyst-mediated syntheses, para-chloro or nitro substituents on the aldehyde tend to give the highest yields, while para-alkyl or ortho substituents tend to reduce the product yields. mdpi.com This can be attributed to the electronic effect of the substituent on the electrophilicity of the aldehyde and the stability of the intermediates.

Similarly, the substituents on the aminopyridine ring itself play a crucial role. The electron-donating amino group at the 3-position activates the ring for the initial Michael addition. Any modification to this group or the addition of other substituents on the pyridine ring would be expected to alter the nucleophilicity of the ring and, consequently, the reaction kinetics.

Role of Solvent Effects and Reaction Conditions on Mechanistic Outcomes

In cases where a solvent is used, its polarity can play a critical role. For example, in the synthesis of certain heterocyclic compounds, polar aprotic solvents like acetonitrile are often employed. jocpr.com The solvent can affect the solubility of the reactants and intermediates, stabilize charged species in the transition states, and in some cases, directly participate in the reaction. For instance, in some reactions, acetonitrile has been used not only as a solvent but also as a reactant, providing a C2N1 unit.

The temperature and the use of a catalyst are also critical parameters. While some reactions proceed at room temperature, others require heating. niscpr.res.injocpr.com Catalysts, ranging from simple acids and bases to more complex nanocatalysts, can accelerate the reaction rate and improve the selectivity by lowering the activation energy of a specific pathway. niscpr.res.inmdpi.com The choice of catalyst can be crucial for the success of a particular transformation.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 3 Aminopyridin 4 Yl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the molecular framework, connectivity, and environment of each atom can be obtained.

Proton NMR (¹H NMR) provides information on the hydrogen atoms within a molecule. For 2-(3-Aminopyridin-4-yl)acetonitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the acetonitrile (B52724) group, and the protons of the amino group.

The pyridine ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns (doublets, triplets, etc.) are dictated by their position relative to the nitrogen atom and the other substituents. The protons on the amino group (-NH₂) often appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. The methylene protons (-CH₂-) adjacent to the nitrile group would likely appear as a singlet in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound:

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyridine H 7.0 - 8.5 m
-NH₂ Variable br s

Note: 'm' denotes a multiplet, 'br s' a broad singlet, and 's' a singlet. Actual values may vary based on experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal.

The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 110-160 ppm). The carbon of the nitrile group (-C≡N) has a characteristic chemical shift in the δ 115-125 ppm range. The methylene carbon (-CH₂-) will appear further upfield. Quaternary carbons, those without attached protons, typically show weaker signals.

Predicted ¹³C NMR Data for this compound:

Carbon Predicted Chemical Shift (ppm)
Pyridine C 110 - 160
-C≡N 115 - 125

To unambiguously assign proton and carbon signals and to confirm the connectivity between atoms, multidimensional NMR techniques are employed.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify proton-proton couplings within the same spin system, which is invaluable for assigning the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying the connectivity between the acetonitrile group and the pyridine ring, and for assigning the quaternary carbon atoms.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups and Molecular Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent method for identifying the functional groups present in a compound.

For this compound, the IR spectrum would exhibit characteristic absorption bands:

N-H Stretching: The amino group (-NH₂) will show one or two sharp bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹.

C≡N Stretching: The nitrile group has a very characteristic and often sharp absorption in the 2220-2260 cm⁻¹ region. nih.gov This is a key diagnostic peak for the presence of the acetonitrile moiety.

C=C and C=N Stretching: The aromatic pyridine ring will show several absorption bands in the 1400-1600 cm⁻¹ region due to carbon-carbon and carbon-nitrogen double bond stretching.

N-H Bending: The bending vibration of the amino group typically appears in the 1550-1650 cm⁻¹ range.

Characteristic IR Absorption Frequencies:

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Amino (-NH₂) Stretching 3300 - 3500
Amino (-NH₂) Bending 1550 - 1650
Nitrile (-C≡N) Stretching 2220 - 2260
Aromatic Ring C=C, C=N Stretching 1400 - 1600
Aromatic C-H Stretching > 3000

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₇H₇N₃), the expected exact mass can be calculated and compared to the experimental value, confirming the elemental composition. cymitquimica.com

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule will break apart in a predictable manner upon ionization. Key fragmentation pathways could include the loss of the nitrile group, or cleavage of the bond between the methylene group and the pyridine ring. Analysis of these fragments helps to piece together the molecular structure, corroborating the data from NMR and IR spectroscopy. ncsu.edu

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Properties

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. Aromatic systems, like the pyridine ring in this compound, typically exhibit strong UV absorption.

The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of a substituted pyridine. The presence of the amino and acetonitrile groups will influence the wavelength and intensity of these absorptions. Acetonitrile itself is often used as a solvent for UV spectroscopy because of its transparency in the near-UV region. itwreagents.comsigmaaldrich.com The position of the absorption bands can be sensitive to the solvent polarity.

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can also provide valuable information. The fluorescence properties, including the emission wavelength and quantum yield, are dependent on the molecular structure and environment. Investigating these properties can offer further insights into the electronic nature of this compound.

Electrochemical Characterization through Cyclic Voltammetry and Redox Behavior Analysis

The electrochemical properties of this compound could be thoroughly investigated using cyclic voltammetry (CV). This powerful electroanalytical technique measures the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth. A typical CV experiment for this compound would involve dissolving the compound in a suitable solvent containing a supporting electrolyte, such as acetonitrile with tetrabutylammonium (B224687) hexafluorophosphate. The solution would then be analyzed in a three-electrode cell, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire).

The resulting voltammogram, a plot of current versus applied potential, would reveal key information about the redox behavior of the molecule. The presence of the aminopyridine and acetonitrile functionalities suggests that the compound is likely to undergo oxidation and reduction processes. The oxidation would likely involve the amino group and the pyridine ring, while the reduction would likely involve the cyano group and the pyridine ring. The potentials at which these processes occur (anodic and cathodic peak potentials) would provide quantitative data on the ease of oxidation and reduction. The reversibility of these redox events could be assessed by analyzing the separation between the peak potentials and the ratio of the peak currents.

Hypothetical Electrochemical Data for this compound

ParameterHypothetical ValueDescription
Oxidation Potential (Epa)Not AvailableThe potential at which the compound loses electrons (oxidation).
Reduction Potential (Epc)Not AvailableThe potential at which the compound gains electrons (reduction).
Redox Couple (E½)Not AvailableThe average of the oxidation and reduction potentials for a reversible process.
Peak Current Ratio (Ipa/Ipc)Not AvailableIndicates the stability of the species generated after the initial electron transfer. A ratio of 1 suggests a stable species.

Chemometric Approaches in Multivariate Spectroscopic Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound, chemometric approaches could be applied to analyze multivariate data obtained from spectroscopic techniques such as NMR, FT-IR, and UV-Vis spectroscopy.

For instance, a study investigating the stability of this compound under various conditions (e.g., different pH, temperature, or light exposure) would generate a large number of spectra. Analyzing each spectrum individually would be time-consuming and might not reveal subtle changes. Principal Component Analysis (PCA) is a powerful chemometric tool that could be employed in such a scenario. PCA would reduce the dimensionality of the spectral data, identifying the principal components that account for the most significant variations within the dataset. The scores and loadings plots from the PCA could reveal clustering of samples based on their stability profiles and highlight the specific spectral regions (wavelengths or chemical shifts) that are most affected by degradation.

Another application could be in the quantitative analysis of this compound in complex mixtures. Techniques like Partial Least Squares (PLS) regression could be used to build a predictive model that correlates the spectroscopic data with the concentration of the compound, even in the presence of interfering substances.

Potential Applications of Chemometrics for this compound

Chemometric MethodSpectroscopic TechniquePotential Application
Principal Component Analysis (PCA)FT-IR, NMR, UV-VisTo identify variations in the compound's structure under different environmental or experimental conditions.
Partial Least Squares (PLS)UV-Vis, FT-IRTo develop a quantitative analytical method for determining the concentration of the compound in a mixture.
Multivariate Curve Resolution (MCR)HPLC-DAD, GC-MSTo resolve the elution profiles and spectra of the compound and its potential impurities or degradation products.

Computational Chemistry and Theoretical Frameworks for Understanding 2 3 Aminopyridin 4 Yl Acetonitrile Systems

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone in the computational analysis of molecular systems, offering a balance between accuracy and computational cost. For 2-(3-Aminopyridin-4-yl)acetonitrile, DFT calculations are instrumental in determining its optimized molecular geometry, bond lengths, bond angles, and the distribution of electrons within the molecule. These calculations are foundational for understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Contributions and Energy Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and chemical stability. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

For this compound, the HOMO is typically localized on the electron-rich aminopyridine ring, specifically involving the nitrogen atom of the amino group and the π-system of the pyridine (B92270) ring. This indicates that these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the pyridine ring and the acetonitrile (B52724) group, suggesting these regions are susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.89
HOMO-LUMO Gap4.36

Note: The values presented in this table are illustrative and representative of typical results obtained from DFT calculations for similar aromatic amines and may not reflect experimentally verified data for this compound.

Energetic Landscape and Conformational Stability Investigations

The flexibility of the acetonitrile substituent relative to the pyridine ring allows for the existence of different conformers of this compound. DFT calculations can map the potential energy surface of the molecule by systematically rotating the C-C bond connecting the acetonitrile group to the pyridine ring. This analysis helps identify the most stable conformer (the global minimum on the potential energy surface) and other low-energy conformers (local minima), as well as the energy barriers between them. Understanding the conformational landscape is crucial as different conformers may exhibit distinct chemical and physical properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of electronic excitation energies and oscillator strengths, which correspond to the wavelengths of light the molecule absorbs and the intensity of that absorption. These theoretical predictions are invaluable for interpreting experimental UV-Vis absorption spectra. The calculations can identify the nature of the electronic transitions, for instance, whether they are localized on the pyridine ring (π-π* transitions) or involve charge transfer from the amino group to the ring.

Molecular Dynamics Simulations and Conformational Searching

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space available to this compound at a given temperature. This is particularly useful for understanding how the molecule behaves in a solvent environment and for more extensive conformational searching to ensure that the global minimum energy structure has been identified.

In Silico Prediction of Reactivity and Selectivity Profiles

Computational methods provide powerful tools for predicting the reactivity and selectivity of this compound in various chemical reactions. By analyzing the distribution of electrostatic potential on the molecular surface, regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be identified. Furthermore, calculated parameters such as Fukui functions can be used to predict the most likely sites for electrophilic, nucleophilic, and radical attack. This information is invaluable for designing synthetic routes and for understanding the molecule's potential role in chemical processes.

Lack of Published Research on Specific Synthetic Applications of this compound

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in published research regarding the specific synthetic applications of this compound for the construction of various heterocyclic systems as outlined. Despite its availability from commercial suppliers as a chemical intermediate, detailed studies focusing on its use as a building block for quinazoline (B50416), quinoline (B57606), purine, pyrimidine (B1678525), thiazole (B1198619), and thiadiazole derivatives, or in the formation of Schiff bases, are not present in the public domain.

Consequently, information regarding the following specific areas of chemical synthesis and analysis for this compound remains unavailable in the reviewed literature:

Synthetic Applications and Chemical Derivatives of 2 3 Aminopyridin 4 Yl Acetonitrile

Construction of Heterocyclic Ring Systems:No specific examples or protocols were found for the use of 2-(3-Aminopyridin-4-yl)acetonitrile in the synthesis of:

Quinazoline (B50416) and quinoline (B57606) derivatives.

Purine and pyrimidine (B1678525) conjugates.

Derivatives incorporating thiazole (B1198619) and thiadiazole moieties.

Pyridine (B92270) Schiff bases and related imines.

Structure-Reactivity and Structure-Property Relationships:The absence of synthesized derivatives means there is no data available to establish or analyze structure-reactivity or structure-property relationships.

Due to the lack of specific, scientifically-backed information and detailed research findings, it is not possible to provide an article on the synthetic applications and chemical derivatives of this compound according to the requested structure. The compound remains a potential building block for synthetic chemistry, but its specific applications in the areas of interest have not been documented in accessible scientific literature.

Role in the Development of Chemical Probes for Research Purposes

The aminopyridine moiety of this compound serves as a crucial pharmacophore in the design of inhibitors for various enzyme families, particularly kinases. This is significant because potent and selective inhibitors are frequently adapted into chemical probes to interrogate the roles of their target enzymes in cellular signaling pathways. The 3-amino group and the pyridine nitrogen can form key hydrogen bond interactions within the ATP-binding site of many kinases, providing a strong anchor for inhibitor binding.

Furthermore, the acetonitrile (B52724) group can be chemically modified or can participate in cyclization reactions to generate more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines and pyrido[3,4-d]pyrimidines. These fused ring systems are prevalent in a multitude of biologically active compounds and form the core structure of many kinase inhibitors that have been developed as chemical probes.

While direct examples of chemical probes explicitly derived from this compound are not extensively documented in publicly available literature, its structural motifs are central to the architecture of compounds used for such purposes. For instance, the broader class of 2-aminopyridine (B139424) derivatives has been successfully utilized in the creation of inhibitors for enzymes like Ubiquitin-Specific Peptidase 7 (USP7), which are instrumental in probing the ubiquitin-proteasome system. nih.gov

The development of chemical probes often involves a multi-step synthetic process where the final molecule incorporates a reporter tag (e.g., a fluorophore or biotin) and a reactive group for target engagement, in addition to the core binding scaffold. The synthesis of fluorescent aminopyridine derivatives highlights the potential for this class of compounds, including derivatives of this compound, to be developed into imaging probes.

The general strategies for designing chemical probes, such as activity-based protein profiling (ABPP) and affinity-based protein profiling (AfBPP), rely on the availability of versatile chemical scaffolds that can be readily modified. nih.govnih.govmagtechjournal.com ABPP probes, for example, typically contain a reactive "warhead" that covalently binds to the active site of an enzyme, allowing for the specific labeling and identification of active enzymes in a complex biological sample. The structure of this compound offers synthetic handles to incorporate such reactive groups and reporter tags.

Future Perspectives and Emerging Research Avenues for 2 3 Aminopyridin 4 Yl Acetonitrile Research

Innovations in Green and Sustainable Synthetic Approaches for Analogues

The chemical industry's shift towards sustainability has catalyzed significant innovation in synthetic methodologies. For the synthesis of analogues of 2-(3-Aminopyridin-4-yl)acetonitrile, these green approaches promise to reduce environmental impact, lower costs, and improve safety.

Microwave-Assisted Organic Synthesis (MAOS): Conventional heating methods for synthesizing pyridine (B92270) derivatives can be time-consuming and energy-intensive. acs.org Microwave-assisted synthesis has emerged as a powerful green chemistry tool, offering dramatic reductions in reaction times (from hours to minutes) and often leading to higher yields and purer products. acs.orgnih.gov Future research will likely focus on adapting existing multi-component reactions for pyridine synthesis to microwave conditions for producing a library of this compound analogues. nih.gov This high-speed synthesis would be invaluable for rapidly generating derivatives for structure-activity relationship (SAR) studies.

Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers a highly selective and environmentally benign route to complex molecules. rsc.org Research is underway to develop biocatalytic routes from sustainable feedstocks, like biomass, to produce substituted pyridines. ukri.org Future work could involve identifying or engineering enzymes (e.g., from Rhodococcus jostii) capable of constructing or modifying the aminopyridine core, potentially enabling the synthesis of chiral analogues of this compound with high enantioselectivity. ukri.org

Mechanochemistry: This solvent-free or low-solvent technique, involving grinding or milling solid reactants, is gaining traction for the synthesis of nitrogen heterocycles. rsc.org It eliminates the need for bulk solvent, reducing waste and simplifying purification. One-pot Ugi-type multicomponent reactions have been successfully performed mechanochemically to produce imidazo[1,2-a]pyridines. rsc.org This suggests a promising avenue for the solid-state synthesis of this compound analogues, particularly for large-scale production where solvent use is a major cost and environmental concern.

Sustainable Catalysts and Solvents: There is a strong trend towards replacing hazardous reagents and solvents. Research into using air as a green oxidant in copper-catalyzed reactions for synthesizing imidazo[1,2-a]pyridines from aminopyridines showcases this shift. organic-chemistry.org Similarly, using greener solvents like aqueous ethanol (B145695) is another key strategy. royalsocietypublishing.org Future syntheses of this compound analogues will increasingly adopt heterogeneous catalysts, which are easily separated and recycled, and environmentally benign solvent systems to align with green chemistry principles. acs.org

Green Synthetic MethodPotential Advantage for this compound Analogues
Microwave-Assisted Synthesis Rapid synthesis of derivative libraries for screening. acs.orgnih.gov
Biocatalysis Highly selective synthesis, access to chiral analogues from sustainable sources. rsc.orgukri.org
Mechanochemistry Solvent-free conditions, reduced waste, and simplified workup. rsc.orgacs.org
Sustainable Catalysts/Solvents Use of air as an oxidant, recyclable catalysts, and non-toxic solvents like water or ethanol. organic-chemistry.orgroyalsocietypublishing.org

Exploration of Novel Catalytic Systems for Selective Functionalization

The ability to selectively modify specific positions on the this compound scaffold is crucial for fine-tuning its properties. The electron-deficient nature of the pyridine ring and the presence of multiple reactive sites present a significant challenge. beilstein-journals.org However, recent breakthroughs in catalysis offer powerful new tools for achieving unprecedented regioselectivity.

C-H Functionalization: Direct C-H bond functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. beilstein-journals.org Significant progress has been made in the selective functionalization of pyridines:

C4-Alkylation: Nickel/Lewis acid cooperative catalysis has enabled the direct C4-selective alkylation and alkenylation of pyridines. acs.org Photoredox catalysis under visible light has also achieved C4-alkylation using readily available carboxylic acid derivatives. rsc.org

C3/C5-Functionalization: While ortho- and para-functionalization are common, meta-selective C-H functionalization remains a major challenge. nih.gov Dearomatization strategies are emerging as a key approach to enable meta-functionalization. nih.gov

C2-Functionalization: Palladium-catalyzed C2-heteroarylation of pyridine N-oxides has been developed, offering a route to connect other heterocyclic systems. beilstein-journals.org

These methods could be applied to this compound to introduce new substituents at the C2, C5, or C6 positions, which would be difficult to achieve through classical methods. The directing influence of the existing amino and cyanoacetyl groups will be a key area of investigation.

Photoredox and Organocatalysis: Visible-light photoredox catalysis has revolutionized radical chemistry. nih.gov It allows for the generation of reactive intermediates under mild conditions. For pyridines, this has been used to generate pyridinyl radicals for novel functionalization reactions that diverge from classical Minisci chemistry. acs.org A dual photoredox/pyridine N-oxide catalytic system has been developed for the carbohydroxylation of olefins, which could be adapted to introduce hydroxyalkyl groups onto the pyridine ring of the target molecule. nih.govacs.org Furthermore, dithiophosphoric acid has been identified as a multi-tasking organocatalyst capable of promoting selective pyridine functionalization. acs.org These approaches open the door to new types of transformations on the this compound core.

Catalytic SystemPosition Selectivity on Pyridine RingPotential Application to this compound
Ni/Lewis Acid Cooperative Catalysis C4-Alkylation/Alkenylation acs.orgFunctionalization of the C6 position.
Visible-Light Photoredox Catalysis C4-Alkylation rsc.orgIntroduction of diverse alkyl groups at C6.
Dearomatization Strategies C3/C5-Functionalization nih.govModification at the C5 position.
Organocatalysis (Dithiophosphoric acid) C4/C6-Functionalization acs.orgSelective modification at C6, avoiding metal catalysts.
Photoredox/Pyridine N-Oxide Catalysis N/A (Functionalization of external substrates) nih.govPotential for novel ring functionalizations.

Advanced In Silico Methodologies for Compound Design and Reaction Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering the ability to predict molecular properties and reaction outcomes, thereby saving significant time and resources. auctoresonline.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with their biological activity. nih.gov For this compound, QSAR could be used to build models that predict the therapeutic potential (e.g., anti-tubercular activity) of novel analogues based on calculated molecular descriptors. researchgate.netresearchgate.netnih.gov This would allow researchers to prioritize the synthesis of the most promising candidates from a large virtual library, accelerating the discovery process. nih.gov

Molecular Docking and Dynamics: These techniques simulate the interaction between a small molecule and a biological target, such as a protein or enzyme. mdpi.com For instance, if this compound or its analogues are investigated as enzyme inhibitors, molecular docking could predict their binding mode and affinity within the enzyme's active site. nih.govresearchgate.net Molecular dynamics simulations could then be used to assess the stability of this binding over time. mdpi.com This provides crucial insights for rational drug design, helping to guide modifications that enhance binding and, consequently, potency.

Reaction Optimization: Density Functional Theory (DFT) and other quantum chemical methods can be used to study reaction mechanisms in detail. For the synthesis or functionalization of this compound, DFT calculations could help elucidate the transition states and intermediates of catalytic cycles. This understanding can lead to the optimization of reaction conditions (e.g., catalyst, solvent, temperature) and the rational design of new, more efficient catalytic systems.

In Silico MethodApplication in this compound Research
QSAR Predict biological activity of new analogues; prioritize synthetic targets. nih.govresearchgate.net
Molecular Docking Predict binding mode and affinity to biological targets (e.g., enzymes). nih.govresearchgate.net
Molecular Dynamics Evaluate the stability of ligand-protein complexes over time. mdpi.com
DFT Calculations Elucidate reaction mechanisms; guide catalyst design and reaction optimization. nih.gov

Expanded Applications in Analytical and Material Science Research

The unique electronic and structural features of the this compound scaffold, combining a fluorescent aminopyridine core with a metal-coordinating nitrile group, suggest significant potential beyond its current applications.

Fluorescent Sensors: 2-Aminopyridine (B139424) derivatives are known for their fluorescent properties, which can be modulated by their environment. researchgate.netnih.govsciforum.net They have been developed as "on-off" fluorescent chemosensors for detecting metal ions like Fe³⁺ and Hg²⁺. researchgate.net The presence of both the aminopyridine fluorophore and the nitrile group in this compound makes it an excellent candidate for development as a selective sensor. Future research could focus on tuning the molecule's structure to achieve high selectivity and sensitivity for specific analytes, including metal ions, anions, or biologically important small molecules. Its potential as a pH sensor is also an area ripe for exploration, as protonation of the pyridine nitrogen or amino group would significantly alter its electronic and fluorescent properties. nih.gov

Organic Electronics: Pyridine-based compounds are increasingly used as electron-transporting materials (ETMs) and hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and organic solar cells. rsc.orgrsc.orgnih.gov The electron-deficient pyridine ring facilitates electron transport. researchgate.netacs.org By modifying the this compound core, for example by attaching larger aromatic systems like pyrene, it may be possible to develop novel materials with tailored HOMO/LUMO levels for efficient charge transport in optoelectronic devices. nih.govacs.org

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the nitrile group are both excellent coordinating sites for metal ions. This makes this compound an attractive building block, or "linker," for the construction of novel metal-organic frameworks. The properties of the resulting MOFs—such as their porosity, catalytic activity, or sensing capabilities—could be tuned by selecting different metal nodes and by further functionalizing the aminopyridine scaffold.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(3-Aminopyridin-4-yl)acetonitrile be optimized for yield and purity?

  • Methodological Answer :

  • Use acetonitrile as a solvent due to its polar aprotic nature, which stabilizes intermediates and enhances reaction rates .
  • Optimize stoichiometric ratios of precursors (e.g., arylidenemalononitriles) to minimize side products .
  • Employ catalytic systems (e.g., acetyl chloride) under controlled temperature (room temperature to 80°C) to balance reactivity and selectivity .
  • Monitor reaction progress via TLC (thin-layer chromatography) to terminate reactions at optimal conversion .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR spectroscopy : Assign peaks for nitrile (-CN, ~110 ppm in 13C NMR) and aminopyridine protons (aromatic region in 1H NMR) .
  • FT-IR spectroscopy : Identify nitrile stretching vibrations (~2200–2250 cm⁻¹) and NH₂ bending modes (~1600 cm⁻¹) .
  • Single-crystal X-ray diffraction : Resolve molecular geometry and confirm bond lengths/angles (e.g., C≡N bond ~1.15 Å) using SHELX software for refinement .

Q. How can impurities in this compound be identified and quantified?

  • Methodological Answer :

  • HPLC with UV detection : Use acetonitrile/water mobile phases and compare retention times against reference standards .
  • Mass spectrometry (LC-MS) : Detect low-abundance impurities via high-resolution mass fragmentation patterns .
  • Derivatization techniques : React residual aldehydes with 2,4-dinitrophenylhydrazine (DNPH) for UV-vis quantification .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate HOMO-LUMO gaps and charge distribution .
  • Basis sets: Select 6-31G(d,p) for geometry optimization and vibrational frequency analysis .
  • Solvent effects : Apply the polarizable continuum model (PCM) to simulate acetonitrile’s dielectric environment .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved for derivatives of this compound?

  • Methodological Answer :

  • Cross-validation : Compare experimental NMR data with DFT-predicted chemical shifts (e.g., using Gaussian or ORCA software) .
  • Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded spectral regions .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational equilibria .

Q. What strategies address disorder in X-ray crystallographic refinement of this compound complexes?

  • Methodological Answer :

  • SHELXL refinement : Use PART instructions to model partial occupancy of disordered atoms .
  • Restraints : Apply geometric constraints (e.g., SIMU/DELU) to stabilize anisotropic displacement parameters .
  • Twinned data : Test for twinning with PLATON and refine using HKLF5 format in SHELX .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.